TC113
Description
This compound is a highly complex macrocyclic molecule featuring a 15-membered pentazacyclopentadecane core with multiple functional groups:
- Substituents: A 4-amino-2-oxopyrimidin-1-yl group linked via a difluorooxolane ring, suggesting nucleobase-like interactions (e.g., hydrogen bonding or intercalation) . A diaminomethylideneamino (guanidine) side chain, which may enhance solubility and target binding through ionic interactions .
- Stereochemistry: The (2S,5R,8S,11S) configuration indicates precise spatial arrangement critical for bioactivity.
Properties
Molecular Formula |
C37H50F2N12O13 |
|---|---|
Molecular Weight |
908.9 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C37H50F2N12O13/c38-37(39)28(56)24(64-33(37)51-13-10-25(40)50-35(51)61)17-63-36(62)44-11-2-1-4-21-30(58)47-20(5-3-12-43-34(41)42)29(57)45-16-26(53)46-23(15-27(54)55)32(60)49-22(31(59)48-21)14-18-6-8-19(52)9-7-18/h6-10,13,20-24,28,33,52,56H,1-5,11-12,14-17H2,(H,44,62)(H,45,57)(H,46,53)(H,47,58)(H,48,59)(H,49,60)(H,54,55)(H2,40,50,61)(H4,41,42,43)/t20-,21-,22+,23-,24+,28+,33+/m0/s1 |
InChI Key |
JEFQWMUHPVPCQG-FEYUSZKJSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)CC4=CC=C(C=C4)O)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)CC4=CC=C(C=C4)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the oxolane ring, followed by the introduction of the difluoro and hydroxy groups. Subsequent steps involve the formation of the pentazacyclopentadecane ring and the attachment of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid: undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding oxo groups.
Reduction: The oxo groups can be reduced back to hydroxy groups.
Substitution: The amino groups can undergo substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for studying biological processes at the molecular level.
Medicine
In medicine, 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in fields such as electronics, nanotechnology, and materials science.
Mechanism of Action
The mechanism of action of 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound 16 ()
- Structure : Contains a fluorinated heptadecafluoroundecanamido chain and triazole linkages instead of the guanidine and hydroxyphenyl groups.
- Key Differences :
Compound 9 ()
- Structure: Features a tert-butyldimethylsilyl (TBS)-protected sugar and a thioether-linked pyrimidinone.
- The thioether linkage differs from the target’s ester-based connectivity, altering electronic properties .
Nucleobase-Containing Compounds
Compound in
- Structure: Phosphorylated sugar linked to a 4-amino-2-oxopyrimidin-1-yl group.
- Key Differences :
Fluorinated Derivatives
EP 4 374 877 A2 Compounds ()
- Structure : Trifluoromethyl-substituted spirocyclic compounds with pyrimidine cores.
- Key Differences :
Structural and Functional Comparison Table
Research Implications and Challenges
- Synthesis : The target compound’s stereochemical complexity and macrocyclic closure pose significant synthetic challenges, akin to those reported for similar peptidomimetics in and .
- Bioactivity Prediction : Machine learning models (e.g., SVM in ) could predict protein targets by leveraging mass spectrometry and structural data, though experimental validation remains critical .
- Toxicity and Environmental Impact : Fluorinated and guanidine-containing compounds may require rigorous toxicity profiling, as highlighted in TRI data revisions () .
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